2-Phenylquinoline-4-carbonyl chloride hydrochloride
CAS No.: 7187-80-6
Cat. No.: VC4560482
Molecular Formula: C16H11Cl2NO
Molecular Weight: 304.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7187-80-6 |
|---|---|
| Molecular Formula | C16H11Cl2NO |
| Molecular Weight | 304.17 |
| IUPAC Name | 2-phenylquinoline-4-carbonyl chloride;hydrochloride |
| Standard InChI | InChI=1S/C16H10ClNO.ClH/c17-16(19)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14;/h1-10H;1H |
| Standard InChI Key | MHADDXHZPKUFBY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl.Cl |
Introduction
2-Phenylquinoline-4-carbonyl chloride hydrochloride is an organic compound with the molecular formula and a CAS number of 7187-80-6. This compound features a quinoline structure, characterized by a fused aromatic ring system, which contributes to its unique chemical properties. It appears as a white crystalline solid with a melting point of 120-123 °C. The presence of the carbonyl chloride functional group enhances its reactivity, making it valuable in various synthetic applications.
Synthesis Methods
The synthesis of 2-phenylquinoline-4-carbonyl chloride hydrochloride can be achieved through several methods, including:
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Acylation Reactions: Using appropriate acyl chlorides and quinoline derivatives.
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Condensation Reactions: Involving the reaction of phenyl derivatives with quinoline precursors under controlled conditions.
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Modification of Existing Quinoline Derivatives: Tailoring the structure through substitution reactions to enhance biological activity.
These methods are crucial for producing derivatives that may enhance biological activity.
Biological Activities
Research indicates that derivatives of 2-phenylquinoline-4-carbonyl chloride hydrochloride exhibit promising biological activities, particularly as histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in cancer treatment by influencing gene expression and cellular processes related to cancer progression.
Notable Findings
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Compounds based on this structure have shown potent antiproliferative effects and selectivity towards certain HDAC classes, particularly HDAC3.
Comparison of Similar Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 2-Phenylquinoline-4-carboxylic acid | Carboxylic acid derivative | Exhibits HDAC inhibitory properties |
| Quinoline-2-carboxylic acid | Carboxylic acid derivative | Known for antimicrobial activity |
| 2-Aminoquinoline | Amino derivative | Potential antitumor activity |
| 4-(Trifluoromethyl)quinoline | Fluorinated quinoline | Increased lipophilicity and biological activity |
The unique feature of 2-phenylquinoline-4-carbonyl chloride hydrochloride lies in its carbonyl chloride functionality, which enhances its reactivity compared to other quinoline derivatives.
Applications in Medicinal Chemistry
The compound's ability to react with various nucleophiles leads to the synthesis of diverse 2-substituted quinoline derivatives. These derivatives have been investigated for their potential antitumor, antimicrobial, and anti-inflammatory activities.
Specific Applications Include:
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Anticancer Research: Investigating HDAC inhibitors derived from this compound for cancer treatment.
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Antimicrobial Studies: Exploring the antibacterial properties against various pathogens.
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